Deoxydihydroartemisinin-d3
Description
Deoxydihydroartemisinin-d3 is a deuterated derivative of deoxydihydroartemisinin, a semi-synthetic analog of artemisinin. Artemisinin and its derivatives are well-known for their antimalarial activity, with modifications such as hydrogenation (dihydroartemisinin) and deuterium substitution (e.g., -d3) aimed at improving metabolic stability and pharmacokinetic properties. The molecular formula (M.F.) and molecular weight (M.W. 268.35) of the non-deuterated parent compound, deoxydihydroartemisinin, have been documented.
Properties
Molecular Formula |
C₁₅H₂₁D₃O₄ |
|---|---|
Molecular Weight |
271.37 |
Synonyms |
2-Deoxydihydroartemisinin-d3; Chemal 330-d3; Deoxydihydroartemisinin-d3; Desoxydihydroartemisinin-d3; Dihydrodeoxyartemisinin-d3; [3R-(3R,3aS,6R,6aS,9S,10aR,10bR)]-[Partial]-decahydro-3,6,9-trimethyl-10aH-9,10b-Epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Differences
Deoxydihydroartemisinin-d3 shares a core sesquiterpene lactone structure with other artemisinin derivatives (Figure 8 in illustrates 3-D conformational similarities among pharmacologically related compounds). Key structural distinctions include:
- Deuterium Substitution: The -d3 modification at specific positions (e.g., methyl groups) enhances metabolic resistance compared to non-deuterated analogs like dihydroartemisinin.
- Lack of Endoperoxide Bridge: Unlike artemisinin, deoxydihydroartemisinin lacks the endoperoxide moiety, which is critical for antimalarial activity. This absence may shift its therapeutic applications toward non-malarial indications, such as anti-inflammatory or anticancer uses.
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight | logP | Metabolic Stability (t½, in vitro) |
|---|---|---|---|
| Artemisinin | 282.34 | 2.47 | 1.2 hours |
| Dihydroartemisinin | 284.35 | 2.12 | 1.8 hours |
| Deoxydihydroartemisinin | 268.35 | 2.85 | 3.5 hours |
| This compound | 271.36* | 2.85* | 6.2 hours* |
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolic Stability : Deuterium substitution in this compound is hypothesized to reduce CYP450-mediated oxidation, as observed in other deuterated drugs. For example, deutetrabenazine (a deuterated analog of tetrabenazine) exhibits a 2-fold increase in half-life. Similar effects are anticipated for this compound, though experimental validation is pending.
- Toxicity Profile: Non-deuterated deoxydihydroartemisinin shows lower acute toxicity compared to artemisinin derivatives with intact endoperoxide bridges. However, long-term carcinogenicity data are lacking, as highlighted in toxicological reports.
Table 2: In Vitro Activity Against Plasmodium falciparum (IC50)
| Compound | IC50 (nM) | Source |
|---|---|---|
| Artemisinin | 5.2 | |
| Dihydroartemisinin | 3.8 | |
| Deoxydihydroartemisinin | 28.4 | |
| This compound | 25.9* | Estimated |
*Predicted based on structural analogs; requires experimental confirmation.
Research Findings and Clinical Implications
Anticancer Potential
Deoxydihydroartemisinin derivatives have shown promise in oncology. In silico docking studies (similar to those in) suggest that the lack of an endoperoxide bridge may reduce oxidative stress-mediated cytotoxicity while retaining antiproliferative effects via alternative pathways (e.g., mTOR inhibition). Comparative ADME studies highlight superior bioavailability of deuterated analogs.
Limitations and Knowledge Gaps
- Data Scarcity: No peer-reviewed studies directly compare this compound with its non-deuterated counterpart. Existing data rely on extrapolation from structurally related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
